molecular formula C34H41O6PS2 B13010970 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid CAS No. 1020540-69-5

9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid

Cat. No.: B13010970
CAS No.: 1020540-69-5
M. Wt: 640.8 g/mol
InChI Key: SQHWKPNZXIWOCK-UHFFFAOYSA-N
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Description

9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid is a complex organic compound that features a fluorene backbone with dicyclohexylphosphanyl and sulfophenylpropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid typically involves multiple steps:

    Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene backbone, which can be achieved through Friedel-Crafts alkylation of biphenyl with a suitable alkylating agent.

    Introduction of the Dicyclohexylphosphanyl Group: The dicyclohexylphosphanyl group is introduced via a phosphination reaction, where a suitable phosphine reagent reacts with the fluorene derivative.

    Attachment of the Sulfophenylpropyl Group: The sulfophenylpropyl group is attached through a sulfonation reaction, followed by a coupling reaction with the fluorene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can occur at the sulfonic acid group, potentially converting it to a sulfonate or sulfide.

    Substitution: The aromatic rings in the fluorene backbone can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Phosphine oxides and sulfoxides.

    Reduction: Sulfonates and sulfides.

    Substitution: Various substituted fluorene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

    Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostic applications.

Industry

    Polymer Additives: Used as an additive in polymer formulations to improve mechanical and thermal properties.

    Surface Coatings: Employed in surface coatings to enhance durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid depends on its application:

    Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles through electron donation and stabilization of reactive intermediates.

    Fluorescent Probes: Interacts with biological molecules, leading to changes in fluorescence properties that can be detected and analyzed.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9H-fluorene-2-sulfonicacid: Lacks the dicyclohexylphosphanyl group, resulting in different reactivity and applications.

    9-(Diphenylphosphanyl)-9H-fluorene-2-sulfonicacid: Contains a diphenylphosphanyl group instead of dicyclohexylphosphanyl, affecting its steric and electronic properties.

Uniqueness

    Structural Complexity: The presence of both dicyclohexylphosphanyl and sulfophenylpropyl groups imparts unique steric and electronic characteristics.

    Versatility: Its ability to participate in various chemical reactions and applications makes it a versatile compound in research and industry.

Properties

CAS No.

1020540-69-5

Molecular Formula

C34H41O6PS2

Molecular Weight

640.8 g/mol

IUPAC Name

9-dicyclohexylphosphanyl-9-[3-(4-sulfophenyl)propyl]fluorene-2-sulfonic acid

InChI

InChI=1S/C34H41O6PS2/c35-42(36,37)28-19-17-25(18-20-28)10-9-23-34(41(26-11-3-1-4-12-26)27-13-5-2-6-14-27)32-16-8-7-15-30(32)31-22-21-29(24-33(31)34)43(38,39)40/h7-8,15-22,24,26-27H,1-6,9-14,23H2,(H,35,36,37)(H,38,39,40)

InChI Key

SQHWKPNZXIWOCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)S(=O)(=O)O)CCCC6=CC=C(C=C6)S(=O)(=O)O

Origin of Product

United States

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